6-ethyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
6-ethyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the triazolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl isothiocyanate to form an intermediate, which is then cyclized using a suitable oxidizing agent such as sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly oxidizing agents and solvents is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-ethyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Mechanism of Action
The mechanism of action of 6-ethyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK inhibitory activity.
Uniqueness
6-ethyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake .
Properties
Molecular Formula |
C10H14N4OS |
---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
6-ethyl-2-ethylsulfanyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C10H14N4OS/c1-4-7-6(3)11-9-12-10(16-5-2)13-14(9)8(7)15/h4-5H2,1-3H3,(H,11,12,13) |
InChI Key |
OVYZPWYFRNNADV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N=C(NN2C1=O)SCC)C |
Origin of Product |
United States |
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